1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a piperidine ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
Target of action
Pyrrolidines and pyridazines are classes of compounds that have been found to interact with a variety of biological targets. For example, pyrrolidines have been used to obtain compounds for the treatment of human diseases . Pyridazines have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For instance, some pyrrolidines have shown excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Pharmacokinetics
The pharmacokinetic properties of these compounds can also vary widely. Factors such as the compound’s structure, its formulation, and the route of administration can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the formation of the pyrrolidine and piperidine rings. Key steps include:
Formation of Pyridazine Ring: This can be achieved through cyclization reactions involving hydrazine and diketones.
Synthesis of Pyrrolidine Ring: Pyrrolidine rings are often synthesized via cyclization of amino acids or through the reduction of pyrroles.
Formation of Piperidine Ring: Piperidine rings can be synthesized through hydrogenation of pyridines or via cycloaddition reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert ketones to alcohols or amines.
Substitution: This can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the substituent, but can include the use of halogens or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone have similar structures and biological activities.
Pyrrolidine Derivatives: These include compounds with pyrrolidine rings, known for their medicinal properties.
Piperidine Derivatives: Piperidine-based compounds are widely used in pharmaceuticals.
Uniqueness
1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is unique due to its combination of three different heterocyclic rings, which can confer a wide range of biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-12(21)19-8-4-13(5-9-19)16(22)20-10-6-14(11-20)23-15-3-2-7-17-18-15/h2-3,7,13-14H,4-6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIWSVLDJFEYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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